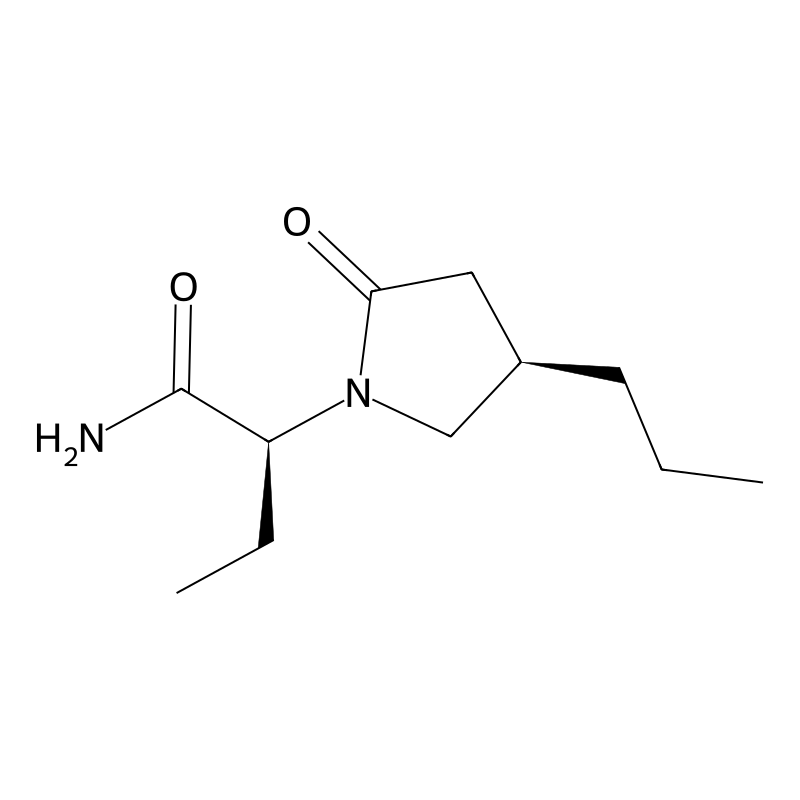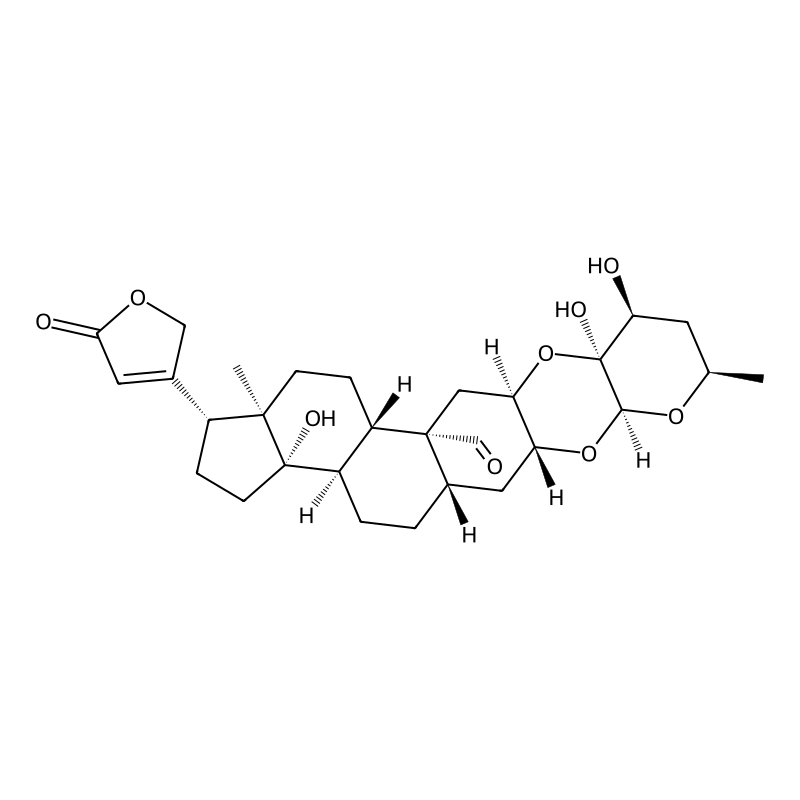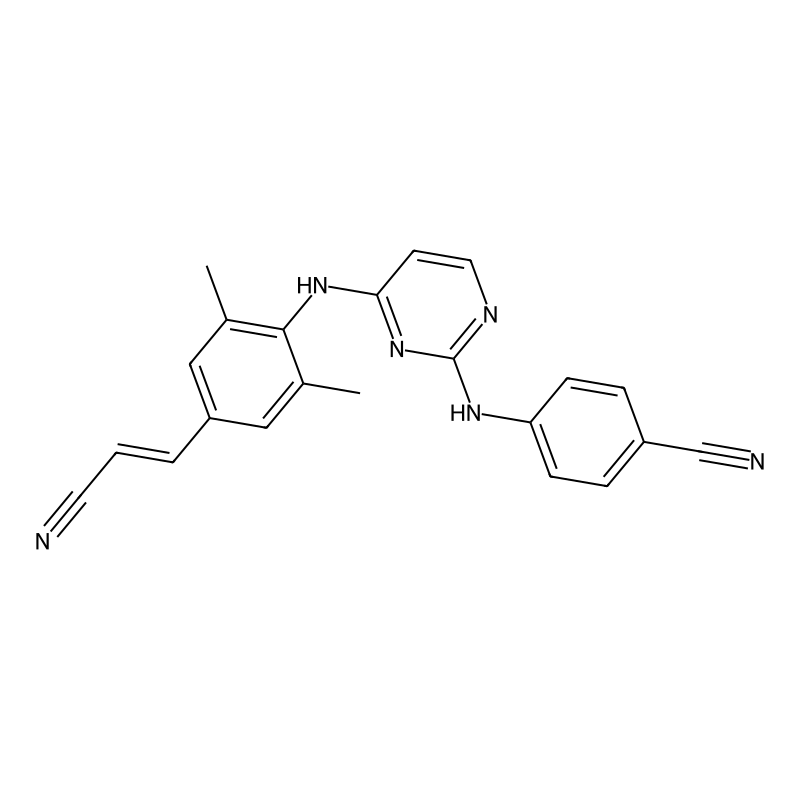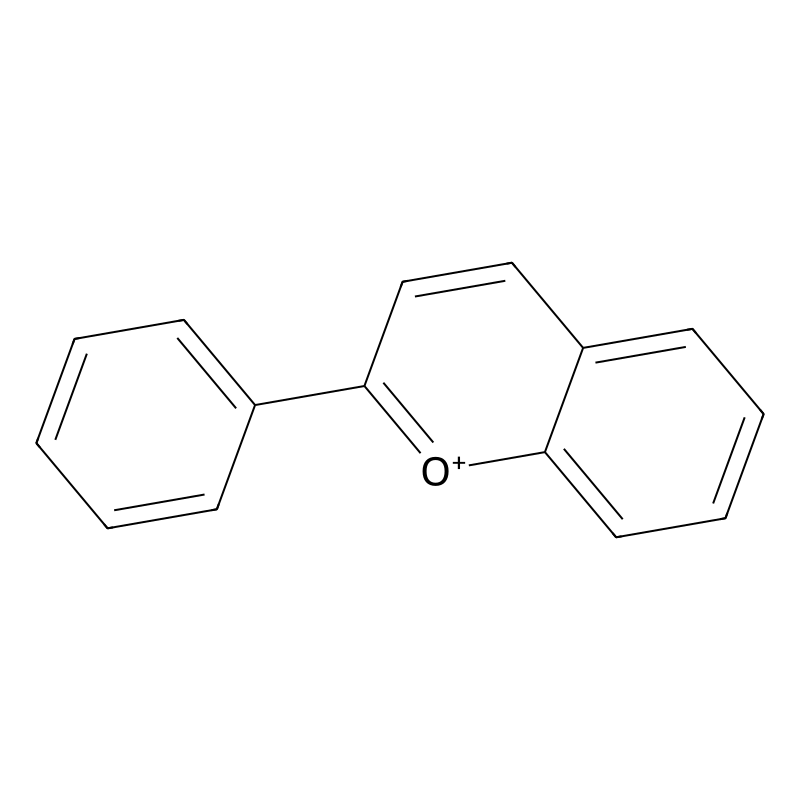Diisopropyl azodicarboxylate
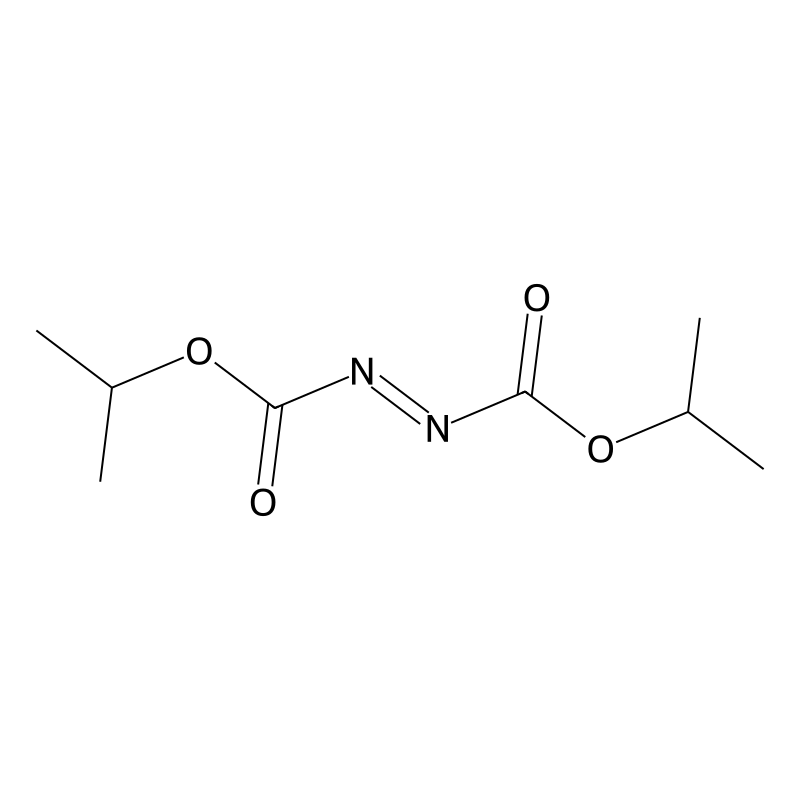
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting a variety of functional groups into others. DIAD plays a crucial role in this reaction, facilitating the transformation of:
- Alcohols to esters Source: Organic Chemistry by John McMurry:
- Acids to esters Source: Organic Chemistry by John McMurry:
- Amides to esters Source: Organic Chemistry by John McMurry:
DIAD achieves this by acting as a source of nitrogen gas (N₂) and a good leaving group. This enables the transformation of the starting material's functional group into the desired product. The Mitsunobu reaction is particularly valued for its ability to work under mild reaction conditions, making it suitable for a wide range of substrates.
Synthesis of Complex Molecules
DIAD's ability to participate in coupling reactions extends to the synthesis of more complex molecules. Researchers employ DIAD for the preparation of various compounds, including:
- Chromenes, which are structural analogs of cannabinoids Source: Journal of the American Chemical Society - Synthesis of Cannabinoid Mimetics via the Diisopropyl Azodicarboxylate (DIAD)-Mediated Cyclization of Hydroxycinnamoyl Chlorides:
- Norbornene-based polymers, which have potential applications in material science Source: Macromolecules - New Synthetic Route to Well-Defined Norbornene-Based Guanidine-Rich Polymers:
- Organic dyes with specific electronic properties Source: Dyes and Pigments - Synthesis and Photophysical Properties of Novel Acceptor-Donor-Acceptor Organic Dyes Based on Cyanoacetanilides:
Diisopropyl azodicarboxylate is the diisopropyl ester of azodicarboxylic acid, classified as an azo compound. It is characterized by its light yellow to amber liquid appearance and has a molecular weight of 202.21 g/mol. The compound has a melting point of approximately 3-5 °C and a boiling point of around 75 °C, with a density of 1.027 g/mL . Diisopropyl azodicarboxylate is noted for its ability to decompose easily, forming free radicals, which makes it useful in various
Diisopropyl azodicarboxylate is prominently used in the Mitsunobu reaction, where it acts as an oxidizing agent for triphenylphosphine, converting it into triphenylphosphine oxide. This reaction allows the transformation of alcohols into various functional groups, such as esters . Additionally, diisopropyl azodicarboxylate can generate aza-Baylis-Hillman adducts when reacted with acrylates and can selectively deprotect N-benzyl groups in the presence of other protecting groups .
In terms of oxidation reactions, diisopropyl azodicarboxylate facilitates the conversion of primary and secondary alcohols into aldehydes and ketones without overoxidizing to carboxylic acids . Its thermal decomposition occurs in a single stage, starting around 80 °C and culminating at approximately 150 °C, producing various gaseous products .
Diisopropyl azodicarboxylate can be synthesized through a reaction involving sodium methylate and anhydrous dimethyl sulfoxide. In a typical procedure, sodium methylate is combined with carbazic acid isopropyl ester and diethyl carbonate under nitrogen protection at elevated temperatures (around 120 °C) for several hours. The reaction mixture is then cooled, and the pH is adjusted before filtration to obtain the final product .
Diisopropyl azodicarboxylate serves multiple roles in organic chemistry:
- Reagent in Organic Synthesis: Utilized in the Mitsunobu reaction and other synthetic pathways.
- Polymerization Initiator: Its ability to decompose into free radicals makes it suitable for initiating polymerization reactions.
- Selective Deprotectant: Effective in selectively removing protecting groups from certain functional groups .
Notably, it is also involved in the synthesis of Bifenazate, a pesticide used in agricultural applications .
Research on diisopropyl azodicarboxylate interactions primarily focuses on its reactivity with various nucleophiles and electrophiles during organic synthesis. Studies have demonstrated its effectiveness in facilitating reactions without generating excessive byproducts, making it a preferred choice over other similar compounds like diethyl azodicarboxylate .
Several compounds share similarities with diisopropyl azodicarboxylate:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Diethyl azodicarboxylate | Azo compound | More prone to form hydrazide byproducts |
| Di-tert-butyl azodicarboxylate | Azo compound | Used for similar reactions; offers different sterics |
| Azodicarbonamide | Azo compound | Known for its use as a blowing agent in plastics |
Diisopropyl azodicarboxylate is often preferred over diethyl azodicarboxylate due to its increased steric hindrance, which minimizes unwanted side reactions such as the formation of hydrazide byproducts . This unique property enhances its utility in various synthetic applications while maintaining safety during handling.
